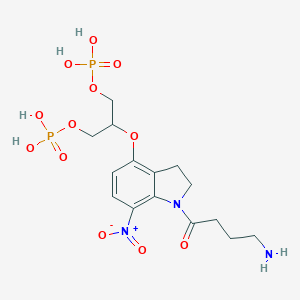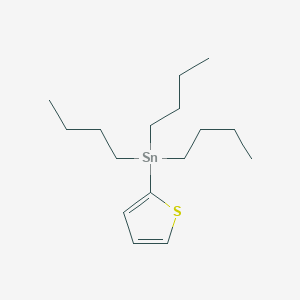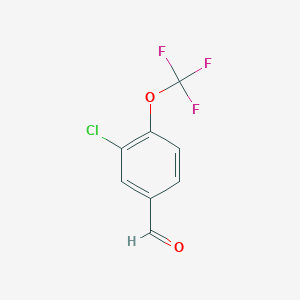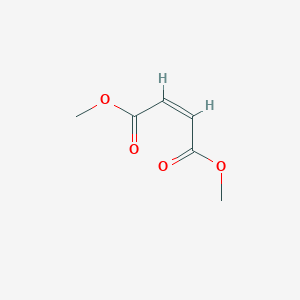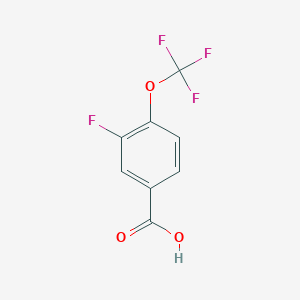
2-Chloroethyl methyl ether
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloroethyl methyl ether and related compounds has been explored in several studies. For instance, Shatzmiller et al. (1991) described the synthesis of chloromethyl (―)-menthyl ether and its use in producing α-branched α-amino nitriles (Shatzmiller, Dolithzky, & Bahar, 1991). Zheng et al. (2016) reported an efficient synthesis of chloromethyl methyl ether (MOMCl), highlighting its importance as a protecting agent in organic synthesis (Zheng, Cao, Ma, & Ding, 2016).
Applications De Recherche Scientifique
Thermal Decomposition Analysis
A comprehensive study was conducted on the thermal decomposition of 2-chloroethyl methyl ether (2-CEME) across temperatures ranging from 1175 to 1467 K. The decomposition was found to occur primarily through molecular elimination reactions, leading to the formation of methane, ethylene, and methanol as major products, with acetaldehyde and ethane as minor products. This research provides valuable insights into the reaction mechanisms and kinetics of 2-CEME under high-temperature conditions, offering a foundation for further studies on its thermal stability and decomposition pathways (Parandaman & Rajakumar, 2017).
Synthesis Optimization
In another research, the synthetic technique for 3-(N,N-Dimethoxyethyl)amino acetanilide using 2-chloroethyl methyl ether was optimized, showcasing the effectiveness of DMF as a catalyst. This study not only demonstrated a method to achieve higher yields and shorter reaction times but also highlighted the commercial viability of the optimized process, providing a blueprint for the efficient production of chemical intermediates (Ning Jing-heng, 2010).
Environmental Impact Assessment
Further, the atmospheric reactivity and environmental impact of 2-chloroethyl methyl ether were evaluated through kinetic studies with OH radicals and Cl atoms. These studies offer crucial data on the compound's atmospheric lifetime, providing essential information for assessing its environmental footprint and facilitating better management of its use and emissions (Dalmasso et al., 2010).
Innovative Chemical Synthesis Applications
Moreover, research into the efficient synthesis of chloromethyl methyl ether and its application in one-pot hydroxyl protection procedures showcases the utility of 2-chloroethyl methyl ether in organic synthesis. This demonstrates its role as a valuable reagent in the protection of hydroxyl groups, underlining its significance in synthetic organic chemistry (Zheng et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-5-3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGGAHUZJWQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060840 | |
| Record name | 1-Chloro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
| Record name | beta-Chloroethyl methyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6101 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
92-93 °C | |
| Record name | BETA-CHLOROETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER; VERY SOL IN ETHER | |
| Record name | BETA-CHLOROETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0345 @ 20 °C/4 °C | |
| Record name | BETA-CHLOROETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-Chloroethyl methyl ether | |
CAS RN |
627-42-9 | |
| Record name | 2-Chloroethyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Chloroethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-chloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROETHYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U890TJ10YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BETA-CHLOROETHYL METHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the main use of 2-chloroethyl methyl ether in the context of the provided research?
A1: 2-Chloroethyl methyl ether is primarily used as a reagent to introduce a bis(2-methoxyethyl)amino group into various chemical structures. This is achieved through its reaction with amine groups present in different molecules. This modification is particularly relevant in synthesizing pharmaceutical compounds, including acyclic nucleosides [, , ] and other heterocyclic compounds with potential antimicrobial [, ] and anti-inflammatory [] activities.
Q2: Can you provide an example of a specific reaction where 2-chloroethyl methyl ether is employed?
A2: Certainly. In a study focused on synthesizing thieno[2,3-d]pyrimidine nucleosides [], researchers reacted compounds containing an amino group with 2-chloroethyl methyl ether. This reaction successfully introduced a 2-methoxyethoxymethyl group to the nitrogen atom of the starting materials, leading to the formation of the desired acyclic nucleosides.
Q3: What is known about the optimization of reactions involving 2-chloroethyl methyl ether?
A3: Studies have explored optimizing reactions involving 2-chloroethyl methyl ether to enhance yield and purity. For instance, in the synthesis of 3-(N,N-Dimethoxyethyl)amino Acetanilide [, ], researchers found that using dimethylformamide (DMF) as a catalyst during the synthesis of 2-chloroethyl methyl ether itself resulted in shorter reaction times and higher yields. Additionally, controlling the pH of the reaction mixture to around 5.5-6.5 using buffer solutions and optimizing the reaction temperature to approximately 125°C significantly improved the yield and purity of the final product [].
Q4: Has 2-chloroethyl methyl ether been used in the synthesis of any commercially available products?
A4: Yes, a study mentions that an optimized synthetic technique for 3-(N,N-Dimethoxyethyl)amino Acetanilide, which employs 2-chloroethyl methyl ether as a key reagent, has been successfully commercialized []. While the specific details of the commercial application are not elaborated upon, this highlights the practical utility of this compound in chemical synthesis.
Q5: Apart from its use in synthesizing pharmaceutical compounds, are there any other research applications of 2-chloroethyl methyl ether?
A5: Beyond its role in pharmaceutical synthesis, 2-chloroethyl methyl ether has been investigated in atmospheric chemistry studies. Researchers have used theoretical models to understand the nighttime atmospheric reaction of 2-chloroethyl methyl ether with nitrate radicals (NO3) []. Additionally, there are studies investigating the thermal decomposition of 2-chloroethyl methyl ether using shock tube experiments and computational methods []. These investigations contribute to a better understanding of the compound's fate and impact on the environment.
Q6: Are there any computational studies on the properties or reactions of 2-chloroethyl methyl ether?
A6: Yes, researchers have employed computational chemistry to investigate the properties and reactions of 2-chloroethyl methyl ether. One study used quantum chemical calculations to determine force constants, electro-optical parameters, and steric characteristics of electronic interactions in halogenated ethers, including 2-chloroethyl methyl ether []. This type of research helps understand the compound's reactivity and physicochemical behavior at a molecular level.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



